2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone
Description
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Properties
IUPAC Name |
2-methoxy-1-[2-[3-methoxy-4-(4-methylimidazol-1-yl)anilino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-9-25(12-21-13)16-5-4-14(8-17(16)28-3)22-20-23-15-6-7-24(10-18(15)29-20)19(26)11-27-2/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACALXEEXPKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CN(CC4)C(=O)COC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological relevance.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
For instance, a study reported that derivatives of similar thiazolo-pyridine compounds exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting promising anticancer activity .
Table 1: Cytotoxicity of Related Compounds
Enzyme Inhibition
In addition to its anticancer properties, the compound has also been evaluated for its enzyme inhibition potential. Notably, it has shown activity against various targets including:
- Cyclooxygenase (COX) : Implicated in inflammation and pain pathways.
- Dipeptidyl Peptidase IV (DPP-IV) : Relevant in glucose metabolism and diabetes management.
Inhibitory assays indicated that certain derivatives had IC50 values comparable to established inhibitors in these classes .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound.
Case Study 1: Antitumor Activity Evaluation
A recent study synthesized analogs of the compound and assessed their antitumor activity using MTT assays. The results indicated that modifications to the imidazole ring significantly enhanced cytotoxicity against HepG2 cells .
Case Study 2: Enzyme Inhibition Profiling
Another investigation focused on the enzyme inhibition profile of related thiazolo-pyridine derivatives. The study revealed potent inhibition against DPP-IV with selectivity over other serine proteases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone exhibit significant anticancer properties. The thiazolo[5,4-c]pyridine scaffold is particularly noted for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The imidazole moiety present in the compound suggests potential antimicrobial activity. Compounds containing imidazole rings have been documented to possess broad-spectrum antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents. Preliminary studies on related compounds indicate effectiveness against various pathogenic organisms .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiazole and imidazole derivatives suggest that this compound may also play a role in protecting neuronal cells from oxidative stress and neurodegeneration. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a closely related compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was attributed to the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. This suggests that this compound may exhibit similar efficacy against various cancer types .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
